molecular formula C3H4ClN5O2S B1264682 1H-Imidazole-1-sulfonyl azide hydrochloride CAS No. 952234-36-5

1H-Imidazole-1-sulfonyl azide hydrochloride

Cat. No. B1264682
M. Wt: 209.62 g/mol
InChI Key: XYURSCOGYWBRDR-UHFFFAOYSA-N
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Patent
US09227995B2

Procedure details

Sodium azide (13.12 g, 0.2018 mol) was suspended in CH3CN (200 mL) and the suspension cooled to 0° C. (ice bath). Sulfuryl chloride (27.24 g, 0.2018 mol) was added dropwise over 20 min. The ice bath was removed and stirring continued for 20 h at room temperature (a septum and balloon were mounted on the reaction flask). The reaction mixture was cooled to 0° C. (ice bath) and imidazole (26.11 g, 0.3835 mol) added over 20 min. After stirring for 3 h 15 min at room temperature the suspension was diluted with EtOAc (400 mL) and washed with H2O (2×400 mL) and saturated NaHCO3 solution (2×400 mL). The solution was dried with anhydrous MgSO4 and cooled to 0° C. (ice bath). Acetyl chloride (23.76 g, 0.3027 mol) was added dropwise to icecold EtOH (75 mL) over 10-15 min. After stirring for 10 min at 0° C. the solution was added to the EtOAc solution over 20 min. After stirring for 10 min the resulting suspension was filtered and the precipitate washed with EtOAc (4×100 mL) and dried under suction for 30 min affording the title compound as a white solid (31.81 g, 75%) with spectral characteristics in accordance with literature data7; 1H NMR (200 MHz, D2O) δ 9.43 (t, J=1.4 Hz, 1H), 8.05 (dd, J=2.1, 1.8 Hz, 1H), 7.64 (dd, J=2.1, 1.2 Hz, 1H); 13C NMR (75 MHz, D2O) δ 138.0, 123.1, 120.6; HRMS (m/z): M+ calcd. for C3H4N5O2S, 174.0085. found, 174.0085; Anal. Calcd. for C3H4ClN5O2S: C, 17.19; H, 1.92; N, 33.41. Found: C, 17.4; H, 2.1; N, 33.5.
Quantity
13.12 g
Type
reactant
Reaction Step One
Quantity
27.24 g
Type
reactant
Reaction Step Two
Quantity
26.11 g
Type
reactant
Reaction Step Three
Quantity
23.76 g
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
75%

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].[S:5](Cl)([Cl:8])(=[O:7])=[O:6].[NH:10]1[CH:14]=[CH:13][N:12]=[CH:11]1.C(Cl)(=O)C>CC#N.CCOC(C)=O.CCO>[ClH:8].[N:10]1([S:5]([N:1]=[N+:2]=[N-:3])(=[O:7])=[O:6])[CH:14]=[CH:13][N:12]=[CH:11]1 |f:0.1,8.9|

Inputs

Step One
Name
Quantity
13.12 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Two
Name
Quantity
27.24 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
26.11 g
Type
reactant
Smiles
N1C=NC=C1
Step Four
Name
Quantity
23.76 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
CCO
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CC#N
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
CCOC(=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
added over 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
After stirring for 3 h 15 min at room temperature the suspension
Duration
15 min
WASH
Type
WASH
Details
washed with H2O (2×400 mL) and saturated NaHCO3 solution (2×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried with anhydrous MgSO4
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. (ice bath)
STIRRING
Type
STIRRING
Details
After stirring for 10 min at 0° C. the solution
Duration
10 min
STIRRING
Type
STIRRING
Details
After stirring for 10 min the resulting suspension
Duration
10 min
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the precipitate washed with EtOAc (4×100 mL)
CUSTOM
Type
CUSTOM
Details
dried under suction for 30 min
Duration
30 min

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Cl.N1(C=NC=C1)S(=O)(=O)N=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: MASS 31.81 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.